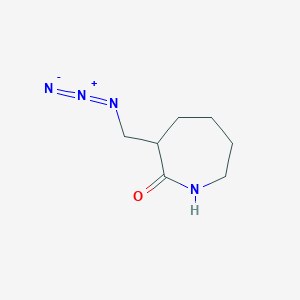![molecular formula C17H14ClNO6S B2966535 methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-chlorophenyl)sulfonyl]acrylate CAS No. 1327178-45-9](/img/structure/B2966535.png)
methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-chlorophenyl)sulfonyl]acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-chlorophenyl)sulfonyl]acrylate is a complex organic compound characterized by its unique chemical structure This compound features a benzodioxole ring, a chlorophenyl group, and a sulfonyl acrylate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-chlorophenyl)sulfonyl]acrylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: Starting from catechol, the benzodioxole ring is formed through a cyclization reaction with formaldehyde.
Amination: The benzodioxole intermediate is then subjected to an amination reaction with an appropriate amine to introduce the amino group.
Sulfonylation: The amino-benzodioxole compound undergoes sulfonylation with a chlorophenyl sulfonyl chloride to form the sulfonyl derivative.
Acrylation: Finally, the sulfonyl derivative is reacted with methyl acrylate under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-chlorophenyl)sulfonyl]acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-chlorophenyl)sulfonyl]acrylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-chlorophenyl)sulfonyl]acrylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The benzodioxole ring and sulfonyl group are key structural features that contribute to its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.
相似化合物的比较
Similar Compounds
Methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-methylphenyl)sulfonyl]acrylate: Similar structure but with a methyl group instead of a chlorine atom.
Methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-fluorophenyl)sulfonyl]acrylate: Similar structure but with a fluorine atom instead of a chlorine atom.
Uniqueness
Methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-chlorophenyl)sulfonyl]acrylate is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The combination of the benzodioxole ring and the sulfonyl acrylate moiety also contributes to its distinct properties, making it a valuable compound for research and development.
属性
IUPAC Name |
methyl (Z)-3-(1,3-benzodioxol-5-ylamino)-2-(4-chlorophenyl)sulfonylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO6S/c1-23-17(20)16(26(21,22)13-5-2-11(18)3-6-13)9-19-12-4-7-14-15(8-12)25-10-24-14/h2-9,19H,10H2,1H3/b16-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWYMEJVXJPNBLD-SXGWCWSVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CNC1=CC2=C(C=C1)OCO2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C/NC1=CC2=C(C=C1)OCO2)/S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
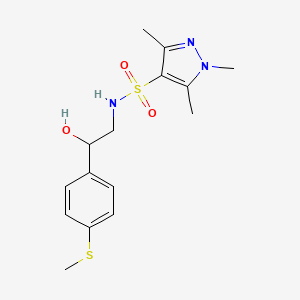
![N-[(1-cyclopentylpiperidin-4-yl)methyl]-N'-(3,4-dimethylphenyl)ethanediamide](/img/structure/B2966455.png)
![3-[(3,4-dichlorobenzyl)sulfinyl]-4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole](/img/structure/B2966456.png)
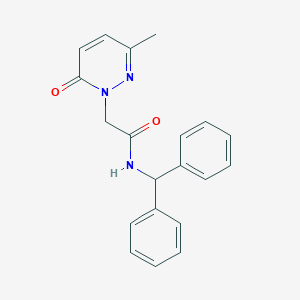
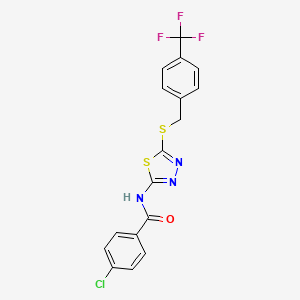
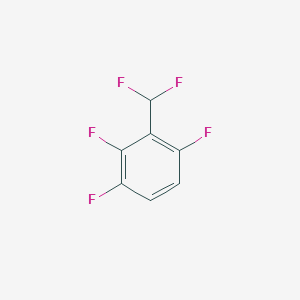
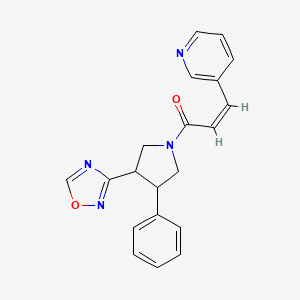
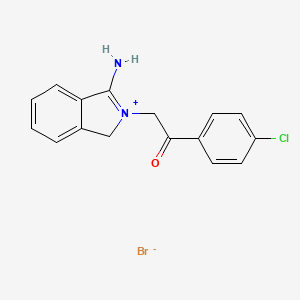
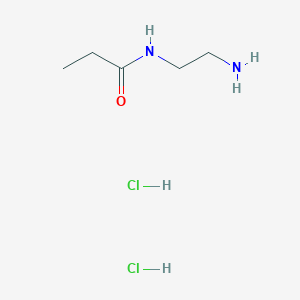
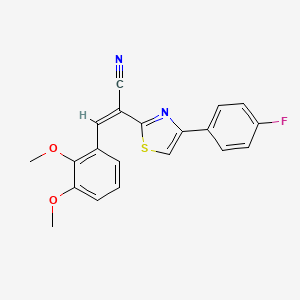
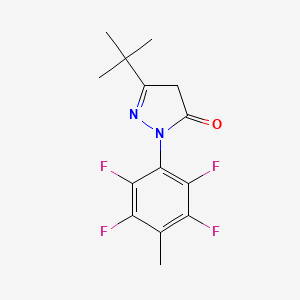
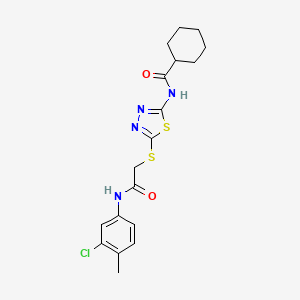
![1-[4-(Trifluoromethyl)benzyl]cyclobutyl-methanamine hydrochloride](/img/structure/B2966473.png)
